molecular formula C20H18O6 B047839 Glycyrrhisoflavone

Glycyrrhisoflavone

Cat. No.: B047839
M. Wt: 354.4 g/mol
InChI Key: JOQWUUJQWPZLAT-UHFFFAOYSA-N
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Description

Glycyrrhisoflavone is a natural product found in Glycyrrhiza uralensis, Psorothamnus arborescens var. minutifolius, and other organisms . It has a molecular formula of C20H18O6 .


Synthesis Analysis

Isoflavones, including this compound, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . A study showed that the expression of phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H), is significantly induced in AtMYB12-overexpressing hairy roots .


Molecular Structure Analysis

The molecular weight of this compound is 354.4 g/mol . The IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that flavonoids and isoflavonoids can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 107 Ų .

Scientific Research Applications

  • Anti-Cancer Properties : Glycyrrhizic acid, a related compound, inhibits tumor growth and angiogenesis in mice by targeting the ERK pathway, suggesting its potential as an anti-angiogenic therapeutic agent for cancer treatment (Kim, Choi, Kim, & Jeong, 2013).

  • Skin-Whitening Agent : Glyasperin C and glycyrrhisoflavone show potential as skin-whitening agents due to their strong tyrosinase inhibitory and melanin synthesis inhibitory activities (Kim, Seo, Lee, & Lee, 2005).

  • Cardioprotective Effects : Glycyrrhizic acid protects against isoproterenol-induced acute myocardial infarction in rats by acting as a powerful antioxidant and reducing myocardial lipid hydroperoxide and 8-isoprostane levels (Haleagrahara, Varkkey, & Chakravarthi, 2011).

  • Inhibition of Protein Tyrosine Phosphatase-1B : Prenylflavonoids from Glycyrrhiza uralensis roots, including this compound, inhibit protein tyrosine phosphatase-1B, which is significant for diabetes and obesity management (Li, Li, Wang, Asada, & Koike, 2010).

  • Neuroprotective Effect : Glycyrrhizin, a compound in licorice, shows potential as a therapeutic alternative for neurological disorders like traumatic brain injury, neuroinflammation, and Alzheimer's disease by inhibiting HMGB1 expression and reducing inflammatory cytokines (Paudel et al., 2020).

  • Enhancing Drug Bioavailability : Glycyrrhizin increases permeability and decreases elasticity of cell membranes, potentially improving drug delivery (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).

  • Antiviral and Hepatoprotective Effects : Glycyrrhizic acid exhibits antiviral, anti-inflammatory, and hepatoprotective effects, improving liver function and immune status in various diseases (Sun, Zhao, Lu, Yang, & Zhu, 2019).

  • Immune and Antioxidant Activities : Glycyrrhiza glabra polysaccharides (GGP) treatment enhances immune activities and reduces oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).

  • Reduction of Spinal Cord Ischemic Injury : Glycyrrhizin reduces spinal cord ischemic injury in rats by suppressing inflammatory cytokines and inhibiting HMGB1 release (Gong et al., 2011).

Mechanism of Action

Target of Action

Glycyrrhisoflavone, an active prenylflavonoid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

This compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the breakdown of complex carbohydrates, potentially impacting glucose metabolism.

Biochemical Pathways

This compound is part of the flavonoid biosynthesis pathway, specifically the isoflavonoid biosynthesis pathway . The enzyme isoflavone synthase (IFS) plays a critical role in this pathway, redirecting intermediates from the general flavonoid pathway to the isoflavonoid pathway . This compound, as an isoflavone, is a product of this pathway.

Result of Action

This compound has been shown to exhibit significant antiviral and anti-inflammatory effects . Its inhibition of α-glucosidase could potentially impact blood glucose levels, making it a compound of interest for metabolic disorders.

Future Directions

Future research should focus on elucidating the generation mechanism of isoflavones and flavonoids in microorganisms to promote the utilization of these compounds in the pharmaceutical field . Additionally, the potential of a R2R3-MYB transcription factor (TF) AtMYB12, a known regulator of flavonoid biosynthesis in Arabidopsis, for metabolic engineering of the bioactive flavonoids in G. inflata hairy roots could be explored .

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQWUUJQWPZLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main biological activities reported for Glycyrrhisoflavone?

A1: this compound has been studied for several biological activities, including:

  • α-Glucosidase inhibition: [] this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.
  • Antioxidant activity: [, ] Studies have shown that this compound possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.
  • Antimicrobial activity: [, ] this compound, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.
  • Anti-HIV activity: [] Research suggests that this compound might have inhibitory effects against the human immunodeficiency virus (HIV).
  • Anti-inflammatory activity: [, ] this compound has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []

Q2: What is the chemical structure of this compound and where is it found in nature?

A2: this compound is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.

    • Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]
    • Psorothamnus schottii: This plant also yields this compound, often alongside other isoflavones. []

    Q3: Are there any analytical methods available to quantify this compound in plant material?

    A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying this compound in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining this compound content in plant samples.

    Q4: Has any computational work been done to study this compound's interactions with biological targets?

    A4: Yes, in silico modelling and docking studies have been performed using this compound. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that this compound exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.

    Q5: What is known about the structure-activity relationship (SAR) of this compound?

    A5: While specific SAR studies focusing solely on this compound might be limited, research on related isoflavones suggests that:

    • Prenylation: The presence of the prenyl group in this compound's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.
    • Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]

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